molecular formula C18H14O5 B2531560 methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate CAS No. 904502-14-3

methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate

Cat. No.: B2531560
CAS No.: 904502-14-3
M. Wt: 310.305
InChI Key: SXEPGDGDXMEOCS-NVNXTCNLSA-N
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Description

Methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate is a benzofuran-derived compound featuring a conjugated keto-enol system and a methyl benzoate substituent. The Z-configuration of the exocyclic double bond between the benzofuran core and the benzoate group is critical to its stereoelectronic properties. The hydroxy group at position 6 and methyl group at position 4 on the benzofuran ring contribute to its hydrogen-bonding capacity and lipophilicity, respectively.

Properties

IUPAC Name

methyl 4-[(Z)-(6-hydroxy-4-methyl-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-10-7-13(19)9-14-16(10)17(20)15(23-14)8-11-3-5-12(6-4-11)18(21)22-2/h3-9,19H,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEPGDGDXMEOCS-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran with methyl 4-formylbenzoate in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the benzoate moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations: Benzofuran vs. Quinoline

The compound differs significantly from quinoline-based analogs, such as the methyl benzoate derivatives C1–C7 in , which feature a quinoline core linked via a piperazine bridge . Key distinctions include:

  • Electronic Structure: Benzofuran’s oxygen atom introduces electron-rich regions, whereas quinoline’s nitrogen atom creates electron-deficient regions. This affects π-π stacking interactions and redox behavior.
  • Substituent Effects: The hydroxy group in the target compound enhances hydrogen-bond donor capacity compared to halogen or methoxy substituents in C1–C5.

Substituent Comparisons

Table 1: Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol)* LogP*
Target Compound Benzofuran 6-hydroxy, 4-methyl, methyl ester ~314.3 ~2.5
C1 () Quinoline 2-phenyl, piperazine, methyl ester ~459.5 ~3.8
622804-83-5 () Benzofuran 5-methylfuran, methyl ester ~394.4 ~3.2
  • Hydroxy vs. Halogen Groups : The 6-hydroxy group in the target compound may improve aqueous solubility relative to halogenated analogs like C2 (4-bromo) or C3 (4-chloro), which exhibit higher LogP values .
  • Methyl vs.

Biological Activity

Methyl 4-{[(2Z)-6-hydroxy-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate (CAS No. 904502-14-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core and a benzoate moiety , which contribute to its unique biological profile. The presence of the hydroxyl and carbonyl groups enhances its reactivity and potential interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Benzofurans are known to exhibit significant cytotoxic effects against various cancer cell lines. For instance, a review on bioactive benzofuran derivatives indicated that these compounds can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .

Cell Line IC50 (µM) Reference Compound
HeLa12.7 - 25.6Cisplatin
K5628.5 - 14.9-
MDA-MB-36112.7 - 25.6Cisplatin

Antimicrobial Activity

Benzofuran derivatives have also demonstrated antimicrobial properties . The compound's structure suggests potential interactions with microbial enzymes or cell membranes, leading to inhibition of growth in various bacterial strains. Studies indicate that similar compounds exhibit selective toxicity towards bacterial cells while sparing human cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways associated with cell survival and apoptosis.
  • Oxidative Stress Induction : Like many benzofurans, it may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

  • A study evaluating the cytotoxic effects of various benzofuran derivatives found that compounds similar to this compound exhibited significant activity against HeLa and K562 cell lines, suggesting a strong potential for further development as anticancer agents .
  • Another investigation into the structure–activity relationship (SAR) of benzofurans highlighted how modifications in the benzofuran structure could enhance biological activity, indicating that this compound's unique configuration may provide distinct advantages over related compounds .

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